1-[(7-chloro-1,3-dioxaindan-5-yl)methyl]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(7-chloro-1,3-dioxaindan-5-yl)methyl]-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H10ClN3O2 and a molecular weight of 251.67 g/mol . This compound is of interest due to its unique structure, which includes a pyrazole ring and a chloro-substituted dioxane moiety. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 1-[(7-chloro-1,3-dioxaindan-5-yl)methyl]-1H-pyrazol-5-amine involves several steps. One common synthetic route starts with the preparation of (7-chloro-1,3-dioxaindan-5-yl)methanol, which is then converted to (7-chloro-1,3-dioxaindan-5-yl)methanamine hydrochloride . This intermediate is then reacted with appropriate reagents to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
1-[(7-chloro-1,3-dioxaindan-5-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the dioxane moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(7-chloro-1,3-dioxaindan-5-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(7-chloro-1,3-dioxaindan-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
1-[(7-chloro-1,3-dioxaindan-5-yl)methyl]-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
(7-chloro-1,3-dioxaindan-5-yl)methanol: This compound shares the dioxane moiety but lacks the pyrazole ring.
(7-chloro-1,3-dioxaindan-5-yl)methanamine hydrochloride: This intermediate is used in the synthesis of the target compound and has similar structural features.
The uniqueness of this compound lies in its combination of the pyrazole ring and the chloro-substituted dioxane moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1152539-00-8 |
---|---|
Molecular Formula |
C11H10ClN3O2 |
Molecular Weight |
251.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.